molecular formula C17H14N2O2S B4630594 5-[3-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one

5-[3-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one

Cat. No.: B4630594
M. Wt: 310.4 g/mol
InChI Key: ICHCDPSODWUCLP-XNTDXEJSSA-N
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Description

5-[3-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C17H14N2O2S and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.07759887 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

A study highlighted the synthesis of 5-imino or 5-acylidene substituted 1,3-thiazolidin-4-one derivatives, showcasing their antimicrobial and antioxidant activities. These compounds, particularly those with the 5-carbonylmethylene substitution, demonstrated significant antioxidant properties. Compounds with an alkyliden-amide group at the C-5 position exhibited the highest antimicrobial activities among the synthesized compounds, indicating the potential of these structures in developing antimicrobial agents (Üngören et al., 2015).

Antibacterial Efficacy

Another research effort synthesized new 2-Imino-3-[Carboxamido o-hydroxy Phenyl]-5-Arylidene-4-Thiazolidinone derivatives, assessing their antibacterial activity against both Gram-positive and Gram-negative bacteria. The study found that the 5-arylidene moiety significantly enhances the antibacterial properties of these compounds, with certain derivatives showing superior activity against bacteria such as Staphylococcus aureus and Escherichia coli (Patel et al., 2010).

Anti-inflammatory and Analgesic Properties

Research into 4-thiazolidinones has also uncovered their potential as dual inhibitors of 5-lipoxygenase and cyclooxygenase, with implications for anti-inflammatory and analgesic applications. One study identified a compound with potent dual inhibitory activity and oral effectiveness in rat models of inflammation, suggesting a promising avenue for developing new anti-inflammatory drugs (Unangst et al., 1994).

Antioxidants for Oil Applications

Thiazolidinone derivatives have been examined for their efficiency as antioxidants in oil applications, with certain compounds showing promising results in enhancing the oxidative stability of local base oils. This research indicates the utility of these compounds beyond biomedical applications, extending into industrial uses (Mohammed et al., 2019).

Central Nervous System Activity

Furthermore, thiazolidinone derivatives have been explored for their potential activity on the central nervous system (CNS), with some compounds exhibiting monoamine oxidase inhibitory activity and various CNS activities in vivo. This suggests the potential of these compounds in developing treatments for CNS disorders (Tripathi et al., 1993).

Properties

IUPAC Name

(5E)-2-amino-5-[(3-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c18-17-19-16(20)15(22-17)10-13-7-4-8-14(9-13)21-11-12-5-2-1-3-6-12/h1-10H,11H2,(H2,18,19,20)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHCDPSODWUCLP-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/3\C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one
Reactant of Route 2
5-[3-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one
Reactant of Route 3
5-[3-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one
Reactant of Route 4
5-[3-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one
Reactant of Route 5
5-[3-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one
Reactant of Route 6
5-[3-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one

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